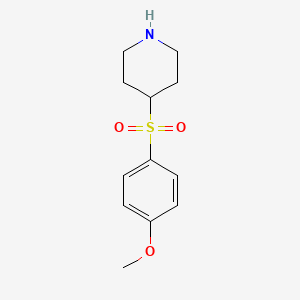

4-(4-Methoxy-benzenesulfonyl)-piperidine

Description

Chemical Significance of Piperidine (B6355638) and Sulfonyl Scaffolds in Organic and Interdisciplinary Research

The piperidine ring and the sulfonamide linkage are two of the most important structural motifs in medicinal chemistry and materials science. Their individual properties and the functionalities that arise from their combination are central to the design of a vast array of chemical entities.

Prevalence of Piperidine Derivatives in Chemical Syntheses and Frameworks

The piperidine scaffold, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural element in a multitude of natural products and synthetic compounds. nih.govdigitellinc.com Its prevalence is a testament to its versatility as a building block in organic synthesis. ijnrd.org Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals. ijnrd.org The ability to readily modify the piperidine ring through various chemical reactions allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. thieme-connect.comresearchgate.net This adaptability has made the piperidine scaffold a "privileged structure" in drug discovery, consistently appearing in FDA-approved medications for a wide range of conditions. digitellinc.com

Structural Classification and Positioning of 4-(4-Methoxy-benzenesulfonyl)-piperidine within Sulfonylated Piperidine Frameworks

Uniqueness of the 4-Substituted Piperidine Moiety

The substitution pattern on the piperidine ring significantly influences its conformational preferences and how it interacts with its environment. In 4-substituted piperidines, the substituent is positioned at the para-position relative to the nitrogen atom. This arrangement can lead to a more balanced and predictable conformational behavior compared to other substitution patterns. The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, with various methods available to introduce a wide range of functional groups at this position. rsc.org This particular substitution pattern is frequently explored in the development of new chemical entities, as it allows for the introduction of diverse side chains that can significantly impact biological activity. nih.gov

Overview of Academic Research Trajectories for Analogous Piperidine-Sulfonamide Structures

The combination of piperidine and sulfonamide moieties has been a fruitful area of research, leading to the discovery of compounds with a wide range of biological activities. Studies have explored the synthesis and evaluation of piperidine-sulfonamide analogs for various applications. For instance, novel sulfonamide derivatives containing a piperidine moiety have been investigated as potential bactericides for managing plant bacterial diseases. nih.gov Research has also focused on the development of piperazine (B1678402) sulfonamide analogs as inhibitors of enzymes like α-amylase, with potential applications in managing type 2 diabetes. researchgate.netnih.gov Furthermore, the structural and electronic properties of sulfonamide derivatives are a continuous subject of study to understand their interactions with biological macromolecules. researchgate.net

Interactive Data Tables

Table 1: Properties of 4-Methoxybenzenesulfonyl Chloride

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₃S | nih.gov |

| Molecular Weight | 206.65 g/mol | nih.gov |

| CAS Number | 98-68-0 | nih.gov |

| Appearance | White to Almost white powder to lump | tcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

Evolution of Synthetic Methodologies in this Class of Compounds

The synthesis of aryl sulfonyl piperidines has evolved from classical methods to more sophisticated and versatile protocols, enhancing efficiency, substrate scope, and functional group tolerance.

Historically, the primary method for creating the arylsulfonyl-amine linkage was the reaction of an arylsulfonyl chloride with a suitable amine. nih.gov The main challenge often lay in the synthesis of the arylsulfonyl chloride precursor itself. Traditional methods for this included the electrophilic aromatic substitution on an aromatic ring using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, both of which can suffer from harsh conditions and limited functional group compatibility. nih.gov

Modern synthetic chemistry has introduced milder and more adaptable techniques. A significant advancement is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then react in situ with an amine like piperidine to form the desired sulfonamide in a single operation. nih.gov Another prominent transition-metal-catalyzed approach is the Suzuki coupling, which has been successfully employed to construct C-C bonds, for instance, in the synthesis of 4-benzyl piperidines, with the sulfonamide group being a tolerated or subsequently installed moiety. organic-chemistry.org

Other modern strategies focus on novel ways to form the piperidine ring or to introduce the sulfonyl group. Piperidine derivatives can be synthesized through various routes, including the hydrogenation of pyridines and the cyclocondensation of α-haloimines. researchgate.net The direct formation of the sulfonamide can also be achieved via amide coupling reactions between a sulfonyl-functionalized carboxylic acid and a piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). nih.gov More recently, methods have been developed for the direct conversion of stable sulfonamides into other functional groups, such as sulfonyl fluorides, using activating agents like pyrylium (B1242799) tetrafluoroborate, hinting at the evolving perception of the sulfonamide bond's reactivity. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Piperidines Data based on findings from multiple sources.

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Sulfonylation | Arylsulfonyl chloride, Piperidine | Often requires base | Straightforward reaction | Synthesis of sulfonyl chloride can be harsh; limited functional group tolerance nih.gov |

| Pd-Catalyzed Sulfonylation | Arylboronic acid, SO2 source, Piperidine | Mild, Palladium catalyst (e.g., PdCl₂(dppf)) | High functional group tolerance; one-pot procedure nih.gov | Catalyst cost and sensitivity |

| Suzuki Coupling | N-protected piperidine derivative, Aryl halide/triflate | Mild, Palladium catalyst (e.g., PdCl₂(dppf)) | Excellent for C-C bond formation; versatile organic-chemistry.org | Indirectly forms the target; may require multiple steps |

| Amide Coupling | Sulfonyl-functionalized carboxylic acid, Piperidine derivative | Coupling agents (EDCI, HOBt) | Mild conditions; good for complex molecules nih.gov | Requires pre-functionalized starting materials |

Historical Context of Mechanistic and Theoretical Investigations

The investigation of reaction mechanisms for this class of compounds has progressed from kinetic studies of related systems to advanced computational analyses. Early mechanistic work on nucleophilic aromatic substitution (SNA_r) reactions, such as the substitution of a leaving group on an activated aromatic ring by piperidine, revealed the importance of base catalysis. Studies showed that reactions could be second-order in the amine, where one molecule of piperidine acts as a nucleophile and a second acts as a base catalyst to facilitate the removal of a proton in the rate-determining step. rsc.org For reactions involving sulfonyl groups, early mechanistic proposals for nucleophilic addition invoked S_N2-type transition states. nih.gov

The advent of powerful computational chemistry has revolutionized mechanistic and theoretical investigations. Density Functional Theory (DFT) has become a standard tool for exploring the molecular and electronic structures of arylsulfonyl derivatives. jddtonline.inforesearchgate.net Such studies allow for the detailed analysis of:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electronic transitions and reactivity. jddtonline.info

Reactivity Descriptors: Use of Molecular Electrostatic Potential (MEP) maps to identify positive (electrophilic) and negative (nucleophilic) centers within the molecule. researchgate.net

Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to understand charge delocalization. jddtonline.info

For example, theoretical studies on aryl sulfonyl piperazine derivatives, which are structurally similar to the title compound, have used DFT to identify the negative electrostatic potential localized on the sulfonyl group's oxygen atoms and the positive potential on hydrogen atoms, predicting sites of interaction. jddtonline.inforesearchgate.net These computational methods provide a level of detail unattainable through classical experimental kinetics alone, marking a clear evolution in the scientific investigation of these compounds.

Current Research Focus Areas and Identified Knowledge Gaps for the Chemical Compound

Despite the progress made, several areas concerning this compound remain ripe for exploration. Current research is moving beyond synthesis to probe its reactivity, resolve mechanistic ambiguities, and leverage computational power for deeper insights.

Under-explored Synthetic Transformations

While the synthesis of the this compound scaffold is well-documented, the reactivity of the compound itself is less explored. Key knowledge gaps exist in the transformation of the arylsulfonyl moiety, which is often treated as a stable, spectator group.

One promising but under-explored area is the use of the arylsulfonyl group as a reactive handle in desulfinative cross-coupling reactions . Research has shown that arylsulfonyl hydrazides can serve as arylating agents, where the sulfonyl group is eliminated as sulfur dioxide. chemrevlett.com Applying this concept to this compound could unlock novel synthetic pathways where the entire arylsulfonyl group acts as a leaving group, enabling C-C or C-heteroatom bond formation at the nitrogen atom under transition-metal catalysis.

Another area involves the activation of the S-N bond . The sulfonamide bond is generally robust, but recent studies have shown it can be cleaved or transformed under specific conditions. mdpi.com Investigating the reaction of this compound with modern activating agents could lead to new functionalization strategies for the piperidine nitrogen, offering an alternative to deprotection/re-functionalization sequences.

Unresolved Mechanistic Questions

Several mechanistic questions regarding the synthesis and reactivity of arylsulfonyl piperidines persist. In the context of palladium-catalyzed sulfonylation reactions, while plausible catalytic cycles are often proposed, the precise mechanism of key steps like sulfur-oxygen or sulfur-carbon bond scission is not always fully delineated and remains an active area of investigation. nih.govchemrevlett.com

For the classical synthesis involving piperidine and an arylsulfonyl chloride, the exact nature of base catalysis by piperidine in non-polar solvents—whether it proceeds via a general or specific base catalysis mechanism—can be substrate-dependent and warrants further detailed kinetic and computational study. The influence of the 4-methoxy substituent on the benzene (B151609) ring on reaction rates and mechanisms, compared to other electron-donating or -withdrawing groups, also presents an area for systematic investigation.

Areas for Advanced Computational Probing

Advanced computational methods offer a powerful lens through which to address existing knowledge gaps. For this compound, several areas are prime for computational probing:

Reactivity Prediction: DFT calculations can be used to generate a comprehensive profile of the molecule's reactivity. This includes mapping the MEP to predict sites for electrophilic and nucleophilic attack, and analyzing the frontier molecular orbitals (HOMO/LUMO) to understand its behavior in pericyclic or charge-transfer reactions. jddtonline.info

Intermolecular Interactions: In the solid state, understanding how molecules of this compound pack and interact is crucial for predicting physical properties. Periodic DFT calculations can model crystal structures and quantify the energies of intermolecular interactions like hydrogen bonds and van der Waals forces. rsc.org

Spectroscopic Correlation: Advanced computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. mdpi.com Correlating these theoretical predictions with experimental spectra can provide unambiguous structural assignment and validate the computed molecular geometries.

Table 2: Potential Areas for Computational Investigation of this compound

| Computational Method | Research Question | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the most stable 3D structure and its electronic profile? | Accurate molecular geometry, bond properties, and conformational preferences. jcsp.org.pk |

| Molecular Electrostatic Potential (MEP) | Which parts of the molecule are most likely to react? | Identification of nucleophilic (negative potential) and electrophilic (positive potential) sites. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | How will the compound behave in chemical reactions? | Prediction of reactivity, kinetic stability, and electronic transition types from HOMO-LUMO gap. jddtonline.info |

| Molecular Dynamics (MD) Simulation | How does the molecule behave in solution or in complex with other molecules? | Understanding of dynamic conformational changes and binding modes with biological targets. nih.gov |

| Periodic DFT / Crystal Structure Prediction | What are the solid-state properties and potential polymorphs? | Insight into crystal packing, lattice energies, and intermolecular interactions. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPBLOVCCHRJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-01-1 | |

| Record name | 4-(4-methoxybenzenesulfonyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine-Sulfonamide Core

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 4-(4-Methoxy-benzenesulfonyl)-piperidine, this process reveals key disconnections and strategic considerations for its construction.

Identification of Key Precursors and Building Blocks

The primary disconnection of the target molecule occurs at the sulfonamide bond, separating the piperidine (B6355638) ring from the 4-methoxy-benzenesulfonyl group. This immediately identifies two key building blocks:

Piperidine: A versatile and common nitrogen-containing heterocycle.

4-Methoxy-benzenesulfonyl chloride: An activated form of 4-methoxybenzenesulfonic acid, primed for nucleophilic attack. nih.govnih.govsigmaaldrich.commanchesterorganics.comtcichemicals.com

Further disconnection of the piperidine ring itself is a critical aspect of the synthetic strategy, leading to various acyclic precursors.

Strategies for Constructing the Piperidine Heterocycle

The piperidine moiety is a ubiquitous feature in a vast array of natural products and pharmaceuticals. kcl.ac.uk Consequently, numerous methods for its synthesis have been developed. Common strategies applicable to the synthesis of the piperidine core of the target molecule include:

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: A well-established method involves the reduction of substituted pyridines. nih.gov For instance, rhodium and palladium catalysts are effective for the hydrogenation of pyridinium (B92312) salts and fluoropyridines to yield piperidine derivatives. nih.gov

Intramolecular Cyclization Reactions: These reactions form the piperidine ring from an acyclic precursor. Notable examples include:

Aza-Michael Reactions: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitrile, and is a straightforward approach for creating N-heterocycles. kcl.ac.uknih.gov

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone can efficiently form the piperidine ring.

Modern Modular Approaches: Recent advancements have focused on creating modular and efficient syntheses. One such two-stage process involves biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis, which simplifies the construction of complex piperidines. news-medical.net

Approaches for Introducing the Sulfonamide Linkage

The formation of the sulfonamide bond is the final key step in the assembly of this compound. The most direct and widely employed method is the N-sulfonylation of a piperidine precursor. nih.govmdpi.com This reaction involves the nucleophilic attack of the piperidine nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. mdpi.com This approach is favored for its high efficiency and the ready availability of sulfonyl chlorides. nih.gov

Alternative strategies, though less common for this specific target, could include coupling reactions or the use of other activated sulfonic acid derivatives. However, the reaction between piperidine and 4-methoxy-benzenesulfonyl chloride remains the most practical and documented approach. nih.govambeed.com

Comprehensive Synthetic Pathways to this compound

The most prevalent and efficient synthetic route to this compound involves the direct reaction of piperidine with 4-methoxy-benzenesulfonyl chloride. nih.gov This section explores the specifics of this key reaction and the optimization of its conditions.

N-Sulfonylation Reactions of Piperidine Precursors with 4-Methoxy-benzenesulfonyl Chloride

The N-sulfonylation of piperidine is a classic example of nucleophilic substitution at a sulfonyl center. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electron-deficient sulfur atom of 4-methoxy-benzenesulfonyl chloride and displacing the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. researchgate.net

Optimization of Reaction Conditions: Solvent Effects, Base Catalysis, Temperature Control

The efficiency and yield of the N-sulfonylation reaction are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, base, and temperature is crucial for a successful synthesis.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are often preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.

| Solvent | General Observations |

| Acetonitrile (B52724) (CH₃CN) | Often provides good results, facilitating the reaction and sometimes allowing for easy product precipitation. researchgate.netresearchgate.net |

| Dichloromethane (CH₂Cl₂) | A common solvent for this type of reaction, offering good solubility for the reactants. researchgate.net |

| Tetrahydrofuran (THF) | Another suitable aprotic solvent. researchgate.net |

| Toluene | A non-polar solvent that can also be used, sometimes in conjunction with a phase-transfer catalyst. researchgate.netresearchgate.net |

| Dimethylformamide (DMF) | A highly polar aprotic solvent that can accelerate the reaction, particularly when dealing with less reactive substrates. researchgate.netnih.gov |

Base Catalysis: The role of the base is to scavenge the HCl produced, preventing the protonation of the piperidine starting material and pushing the reaction to completion.

Temperature Control: The reaction temperature is a critical parameter that needs to be carefully controlled to balance the reaction rate with the potential for side reactions.

| Temperature | Effect on Reaction |

| 0 °C to Room Temperature | Often sufficient for reactive sulfonyl chlorides and amines. researchgate.netresearchgate.net Starting at a lower temperature can help control the initial exotherm. |

| Elevated Temperatures (e.g., 60-85 °C) | May be necessary for less reactive starting materials or to increase the reaction rate, but can also lead to decomposition or side product formation. researchgate.netresearchgate.net |

A study on the synthesis of related sulfonamides found that using one equivalent of piperidine as the base in acetonitrile at room temperature provided the best results, with the reaction completing in just 10 minutes. researchgate.net Reducing the amount of piperidine significantly decreased the yield, even with increased reaction time and temperature. researchgate.net The polarity of the solvent can also aid in product isolation, as the product may precipitate directly from the reaction mixture, simplifying purification. researchgate.net

Chemo- and Regioselectivity Considerations

Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of highly substituted piperidines. The presence of multiple reactive sites on both the piperidine ring and the benzenesulfonyl moiety necessitates careful selection of reagents and reaction conditions.

In the synthesis of the piperidine core itself, controlling the stereochemistry and position of substituents is paramount. For instance, diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening, provides a pathway to densely functionalized piperidinols. nih.govacs.org The facial selectivity of the epoxidation can be directed by hydrogen bonding interactions with the nitrogen substituent. nih.gov For example, protonation of the piperidine nitrogen can direct an epoxidizing agent like m-CPBA to one face of a nearby double bond, while specially designed bifunctional reagents can override steric effects to achieve high diastereoselectivity in more hindered systems. nih.govacs.org

Furthermore, the choice of N-protecting group and catalyst system can dictate the site of C-H functionalization on the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been shown to be highly site-selective. nih.govnih.gov Depending on the specific rhodium catalyst and the nature of the nitrogen protecting group (e.g., N-Boc vs. N-brosyl), functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring with high regioselectivity and stereocontrol. nih.govnih.govresearchgate.net This control is crucial for creating specific positional analogues of complex molecules.

Multi-Component Reaction Approaches to the Core Structure

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like piperidine. researchgate.netopenaccesspub.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

Several MCRs are known for producing highly substituted piperidines. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, is a classic example. researchgate.net More contemporary methods involve domino reactions that can create multiple C-C and C-N bonds in a single, highly stereoselective transformation. For instance, a four-component reaction of an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize complex piperidin-2-ones with high diastereoselectivity. researchgate.net

For the specific synthesis of a 4-sulfonylpiperidine core, a copper-catalyzed three-component coupling of a sulfonyl azide, a terminal alkyne, and an amine presents a plausible and powerful strategy. openaccesspub.orgorganic-chemistry.org This type of reaction is known to produce N-sulfonylamidines under mild conditions with a broad substrate scope. organic-chemistry.org By carefully selecting the alkyne and amine components, it is conceivable to construct the piperidine ring either in the MCR itself or in a subsequent cyclization step, thereby incorporating the sulfonyl group directly into the structure.

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. An effective protecting group must be easy to install, stable under a variety of reaction conditions, and easy to remove selectively in high yield. organic-chemistry.orglibretexts.org

For the piperidine nitrogen, a variety of protecting groups are available. The choice is critical as the N-substituent can influence the reactivity and selectivity of subsequent transformations. nih.govnih.gov Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl) or 2-nitrobenzenesulfonyl chloride (Ns-Cl), are common protecting groups for amines. nih.gov Tosylamides are known for their high stability but require harsh reductive or acidic conditions for removal. nih.govyoutube.com In contrast, nosylamides are more readily cleaved under milder conditions but have limited stability. nih.gov

Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also widely used. The Boc group is easily removed with acid, while the Cbz group is cleaved by hydrogenolysis. The use of orthogonal protecting groups—those that can be removed under distinct conditions—is a key strategy. For example, a molecule might contain a Boc-protected amine and a silyl (B83357) ether-protected alcohol; the Boc group can be removed with acid without affecting the silyl ether, which is typically cleaved with a fluoride (B91410) source. libretexts.org This orthogonality is crucial when planning the selective functionalization of either the piperidine ring or the benzenesulfonyl moiety of the target compound.

| Protecting Group | Abbreviation | Common Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| p-Toluenesulfonyl | Ts (Tosyl) | Strong acid and heat; or reducing conditions (e.g., Na/NH₃) nih.govyoutube.com |

| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃) nih.gov |

| Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org |

Synthesis of Structural Analogues and Derivatives for Academic Exploration

The generation of structural analogues is a cornerstone of academic and pharmaceutical research, allowing for a systematic investigation of how molecular changes impact biological activity and properties.

Modifications at the Piperidine Ring: N-Substitutions, Ring Expansions/Contractions

N-Substitutions: The secondary amine of the piperidine ring is a prime site for modification. N-alkylation can be readily achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.govresearchgate.net Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing N-alkyl groups. google.com N-acylation can be performed using acyl chlorides or anhydrides to form N-acylpiperidines. google.com These modifications allow for the introduction of a wide array of functional groups to probe for interactions with biological targets.

| N-Substituent Example | Reagent/Method | Reference |

| Methyl | Methyl iodide (MeI) | researchgate.net |

| Benzyl | Benzyl bromide | google.com |

| Cyclopropylmethyl | N-Alkylation of the sulfonamide nitrogen | nih.gov |

| (Aryloxy)ethyl | Alkylation with (aryloxy)ethyl halides | nih.gov |

| Benzoyl | Benzoyl chloride | google.com |

Ring Expansions/Contractions: Altering the size of the heterocyclic ring can significantly impact a molecule's conformational properties and biological activity. Ring expansion strategies can be employed to synthesize seven-membered rings (azepanes) from piperidine precursors. A common method involves the rearrangement of N-substituted 2-(hydroxymethyl)piperidines. More generally, ring expansion can be achieved by starting with a smaller ring, such as a substituted pyrrolidine. For example, treatment of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles leads to the formation of 3-substituted piperidines. rsc.org Other strategies for synthesizing medium-sized and macrocyclic sulfonamides involve ring expansion initiated by nitro reduction or amine conjugate addition. whiterose.ac.ukresearchgate.net

Derivatization of the Benzenesulfonyl Moiety: Aromatic Substitutions and Functional Group Interconversions

Aromatic Substitutions: The 4-methoxybenzenesulfonyl ring offers opportunities for further functionalization via electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the sulfonylpiperidine group (-SO₂-piperidine).

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgorganicchemistrytutor.comchegg.com

The sulfonyl group is a strongly deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.orguci.edu

The positions ortho to the methoxy group (C3 and C5) are activated, while the positions meta to the sulfonyl group (also C3 and C5) are the least deactivated by the sulfonyl group. Therefore, these two effects reinforce each other, and electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the C3 and C5 positions of the benzene (B151609) ring. youtube.comlibretexts.org

Functional Group Interconversions: Existing functional groups can be chemically transformed to create new analogues. fiveable.meimperial.ac.ukyoutube.com A key interconversion for the 4-methoxybenzenesulfonyl moiety is the cleavage of the methyl ether to unmask a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids like boron tribromide (BBr₃). The resulting phenol is a versatile handle for further reactions, such as etherification or esterification, allowing for the introduction of a wide variety of new substituents. The sulfonamide linkage itself can also be a site for transformation, for example, through conversion to a sulfonimidoyl fluoride, which opens up new avenues for reactivity based on sulfur(VI)-fluoride exchange (SuFEx) chemistry. acs.orgvanderbilt.edu

Stereoselective Synthesis of Chiral Piperidine-Sulfonamide Isomers

The synthesis of single stereoisomers is crucial in modern drug discovery, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. acs.org Chiral derivatives of this compound can be prepared using several stereoselective strategies.

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For example, copper-catalyzed asymmetric cyclization reactions can produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. ajchem-a.com Similarly, rhodium-catalyzed C-H functionalization using chiral ligands can introduce substituents at various positions on the piperidine ring with excellent diastereo- and enantioselectivity. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed. For the synthesis of chiral sulfinamides, which can be precursors to chiral sulfonamides, quinine (B1679958) has been used as an effective chiral auxiliary, affording products with excellent enantioselectivity. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids or sugars, to construct the chiral piperidine ring. An effective protecting group strategy is often necessary to achieve the desired enantiopure piperidines with complete retention of chirality. rsc.org These methods allow for the controlled synthesis of specific stereoisomers, which is essential for detailed pharmacological evaluation. nih.govresearchgate.net

Asymmetric Catalysis Approaches

Asymmetric catalysis introduces chirality into a molecule using a substoichiometric amount of a chiral catalyst, representing a highly efficient and atom-economical approach. For piperidine synthesis, transition-metal catalysts are prominent.

A notable method involves the rhodium-catalyzed asymmetric reductive Heck reaction. This process can be applied to activated dihydropyridines, coupling them with various boronic acids to generate 3-substituted tetrahydropyridines with high enantioselectivity. numberanalytics.comacs.orgsnnu.edu.cn Subsequent reduction yields the corresponding chiral piperidines. This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and a final reduction, offers a versatile route to a library of enantioenriched piperidines. acs.orgsnnu.edu.cn

Another powerful strategy is the ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols. This atom-economical reaction transforms simple, linear starting materials into complex nitrogen heterocycles in a single catalytic step, demonstrating broad functional group tolerance. organic-chemistry.org Furthermore, copper-catalyzed radical-mediated C-H cyanation of acyclic amines provides an innovative (5+1) disconnection strategy. nih.gov A chiral copper catalyst controls a radical relay mechanism to achieve highly enantioselective formation of δ-amino nitriles, which can be cyclized to form chiral piperidines. nih.gov

Table 1: Comparison of Asymmetric Catalysis Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Typical Substrates |

|---|---|---|---|

| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | High enantioselectivity, wide functional group tolerance | Dihydropyridines, Aryl/Vinyl Boronic Acids |

| Ruthenium/Phosphine | Domino Redox Isomerization | High atom economy, single-step complexity generation | Aminopropargyl Alcohols |

| Copper/Chiral Ligand | Radical C-H Cyanation | Novel synthetic disconnection, remote C-H functionalization | Acyclic Amines |

Chiral Auxiliary Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This method offers reliable stereochemical control.

One established approach utilizes chiral N-sulfinyl imines. These can be used to prepare enantiopure 2,4,5-trisubstituted piperidines from N-sulfinyl δ-amino β-ketoesters through a one-pot hydrolysis, intramolecular Michael addition, and retro-Michael elimination sequence. acs.org The sulfinyl group effectively guides the stereochemical outcome of the cyclization. acs.org

Immobilized carbohydrate-based auxiliaries, such as galactosylamine, have been employed in the solid-phase synthesis of didehydropiperidinones, demonstrating the utility of this strategy in combinatorial chemistry. researchgate.net Additionally, phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile chiral building blocks. They are accessible in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Diastereoselective Transformations

Diastereoselective reactions are crucial for synthesizing compounds with multiple stereocenters, controlling their relative spatial arrangement. For densely substituted piperidines, several powerful methods have been developed.

One approach involves the diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening with nucleophiles. nih.govacs.org This strategy allows for the creation of highly functionalized oxygenated piperidines with adjacent tetrasubstituted carbon centers. nih.gov The stereochemical outcome of the epoxidation can be directed by the existing substituents on the ring. acs.org

Iron(III) chloride, an inexpensive and environmentally benign catalyst, has been used to promote the highly diastereoselective cyclization of allylic substrates to form cis-2,6-disubstituted piperidines. acs.org The reaction proceeds via a thermodynamic equilibration that favors the more stable cis-isomer. Multicomponent reactions also offer a direct route to complex piperidine structures. For instance, a four-component reaction of pyridinium ylides, aldehydes, and Michael acceptors can produce highly substituted piperidin-2-ones with high diastereoselectivity, forming multiple C-C and C-N bonds in a single operation. researchgate.net

Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound

The application of green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact, improving safety, and enhancing economic viability. nih.govpharmacyjournal.org These principles guide the development of more sustainable routes to target molecules like this compound.

Solvent-Free Reactions and Alternative Reaction Media

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. numberanalytics.com It has been successfully used as a solvent for the hydrogenation of pyridines to piperidines using catalysts like heterogeneous Rh/C. organic-chemistry.org The high solubility of piperidine in water facilitates such aqueous-phase reactions. solubilityofthings.com

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical grinding, represent another major advancement. ajchem-a.com These techniques can accelerate reaction rates and reduce energy consumption. nih.gov Where solvents are necessary, alternative media such as ionic liquids or deep eutectic solvents are explored to replace conventional volatile organic compounds. numberanalytics.comnumberanalytics.com

Catalyst Development for Enhanced Sustainability

Sustainable catalyst design focuses on using earth-abundant metals, ensuring high activity to minimize waste, and enabling catalyst recyclability. numberanalytics.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, a key aspect of sustainable manufacturing. researchgate.netmdpi.com

Examples relevant to piperidine synthesis include:

Supported Metal Catalysts: Platinum or rhodium on carbon (Pt/C, Rh/C) and copper oxide on reduced graphene oxide (CuO/rGO) are robust, recyclable catalysts for hydrogenations and coupling reactions. organic-chemistry.orgmdpi.com

Heteropoly Acids: These solid-acid catalysts are green, recyclable, and can act as bifunctional (acid and redox) catalysts for the one-pot synthesis of nitrogen heterocycles. tandfonline.com

Biocatalysts: Enzymes offer high selectivity under mild conditions, reducing the need for harsh reagents and energy-intensive processes. numberanalytics.comnumberanalytics.com

Earth-Abundant Metal Catalysts: The use of inexpensive, non-toxic metals like iron is a growing trend. Iron-catalyzed reactions provide a more sustainable alternative to those using precious metals like palladium or rhodium. acs.orgacs.org

Table 2: Examples of Sustainable Catalysts in Heterocycle Synthesis

| Catalyst Type | Example | Key Green Feature | Application |

|---|---|---|---|

| Heterogeneous Metal | Rh/C, Pt/C | Recyclable, efficient | Hydrogenation of Pyridines |

| Solid Acid | Heteropoly Acids | Reusable, non-corrosive | Heterocyclocondensation |

| Biocatalyst | Enzymes (e.g., Lipase) | Mild conditions, high selectivity | Enantioselective synthesis |

| Earth-Abundant Metal | FeCl₃, Iron Complexes | Low toxicity, low cost | Cyclizations, Cross-Coupling |

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. ispe.orgwjpps.comnih.gov Reactions with high atom economy, such as additions, rearrangements, and cycloadditions, are inherently less wasteful than low-economy reactions like substitutions and eliminations. nih.gov

Strategies that maximize atom economy in piperidine synthesis include:

Domino/Tandem Reactions: These processes, like the ruthenium-catalyzed isomerization/cyclization, combine multiple transformations into a single step, reducing the need for intermediate purification and minimizing waste. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the five-component synthesis of highly functionalized piperidines, assemble complex products from simple starting materials in one pot, offering significant pot, atom, and step economic (PASE) advantages. core.ac.uk

By designing synthetic routes that prioritize atom economy, chemists can significantly reduce waste generation, leading to more cost-effective and environmentally responsible manufacturing processes. instituteofsustainabilitystudies.comnumberanalytics.com

Iii. Reaction Mechanisms and Reactivity Profile of the Chemical Compound

Intramolecular and Intermolecular Reactions of the Chemical Compound

The nitrogen atom within the piperidine (B6355638) ring of 4-(4-methoxy-benzenesulfonyl)-piperidine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the piperidine nitrogen is a central aspect of its chemical character, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The formation of the sulfonamide linkage itself is a prime example of the nucleophilic character of the piperidine nitrogen, which attacks the electrophilic sulfur of a sulfonyl chloride derivative during synthesis. nih.gov This nucleophilicity is retained in the final molecule, allowing for further functionalization. For instance, the piperidine nitrogen can participate in N-alkylation reactions when treated with alkyl halides. odu.edu The reaction proceeds via a standard nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt or a tertiary amine if a proton is lost.

The sulfonyl group (-SO2-) in this compound is characterized by a highly electrophilic sulfur atom. This is due to the strong electron-withdrawing effect of the two oxygen atoms, which polarizes the sulfur-oxygen bonds and imparts a significant partial positive charge on the sulfur atom. This electrophilicity makes the sulfonyl group susceptible to attack by nucleophiles.

The sulfonamide bond (S-N) is generally stable, but under certain conditions, it can undergo nucleophilic attack. eurjchem.com For instance, strong nucleophiles can displace the piperidine group in a nucleophilic substitution reaction at the sulfur center. The stability of the sulfonamide bond is a key feature, contributing to its use as a stable structural motif in various applications. eurjchem.com

The electrophilic character of the sulfonyl group is also evident in its ability to participate in reactions where it is transferred to other nucleophiles, a process known as sulfonyl transfer. researchgate.net The mechanism of these reactions often involves the formation of a transient trigonal bipyramidal intermediate. researchgate.net

The aromatic ring in this compound is substituted with a methoxy (B1213986) group (-OCH3), which is an electron-donating group, and the piperidinesulfonyl group, which is an electron-withdrawing group. The interplay of these two substituents governs the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions.

The methoxy group is an activating group and an ortho-, para-director for electrophilic aromatic substitution. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. However, the bulky piperidinesulfonyl group can sterically hinder attack at the ortho positions.

Conversely, the sulfonyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. In the context of nucleophilic aromatic substitution, the sulfonyl group can activate the ring, particularly at the ortho and para positions, towards attack by nucleophiles. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and for designing new synthetic transformations. This section provides a detailed look at the mechanisms of some of the key reactions involving this compound.

Sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions of pH and temperature, exhibiting long half-lives. nih.govresearchgate.net However, under more forceful conditions, such as in strong acid or base, they can undergo hydrolysis. The mechanism of hydrolysis can vary depending on the reaction conditions.

Under acidic conditions, the hydrolysis of sulfonamides can be initiated by the protonation of the nitrogen atom, which turns the amine into a better leaving group. researchgate.net This is then followed by the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl group. This process can lead to the cleavage of the sulfur-nitrogen bond, yielding a sulfonic acid and the corresponding amine.

Under alkaline conditions, the hydrolysis is generally much slower than that of a comparable amide. researchgate.net The mechanism can involve the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For some sulfonamides, particularly cyclic ones (sultams), the hydrolysis can proceed through a stepwise mechanism involving the formation of a transient trigonal bipyramidal intermediate. researchgate.net In some cases, a novel elimination mechanism generated by carbanion formation in the leaving group has been observed for the hydrolysis of certain sulfonamides. rsc.org

The stability of the sulfonamide bond in this compound is an important factor in its persistence and potential applications. The electronic properties of the substituents on both the aromatic ring and the piperidine ring can influence the rate of hydrolysis.

Table 1: Factors Influencing Sulfonamide Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |

|---|---|---|

| pH | Generally slow at neutral pH, faster in strong acid or base. nih.govresearchgate.net | In acid, protonation of the nitrogen makes the amine a better leaving group. researchgate.net In base, direct nucleophilic attack by hydroxide. researchgate.net |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | Provides the necessary activation energy for the reaction to occur. |

| Substituents | Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, potentially increasing the rate of nucleophilic attack. | Affects the electronic character of the sulfonyl group. |

| Steric Hindrance | Bulky substituents near the sulfonyl group or on the piperidine ring can hinder the approach of the nucleophile, slowing down the hydrolysis rate. | Steric effects can influence the accessibility of the reaction center. |

The piperidine ring in this compound is a versatile scaffold that can undergo various transformations, including oxidation and N-alkylation.

N-Alkylation: As mentioned previously, the nucleophilic nitrogen of the piperidine ring can be readily alkylated. odu.edu This reaction typically follows an SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction results in the formation of a new C-N bond and can be used to introduce a wide range of substituents onto the nitrogen atom. The reactivity of the piperidine nitrogen in N-alkylation can be influenced by the steric bulk of the electrophile and the reaction conditions.

Oxidation: The piperidine ring can be oxidized at the carbon atoms adjacent to the nitrogen (the α-carbons). The presence of the nitrogen atom facilitates this oxidation. The oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are highly reactive intermediates. nih.gov These intermediates can then be trapped by various nucleophiles to introduce new functional groups at the α-position. nih.gov Various oxidizing agents can be used, including hypervalent iodine reagents. nih.gov The oxidation can also lead to ring-opening reactions under certain conditions. chemrxiv.org Furthermore, remote C-H oxidation of piperidines at positions other than the α-carbon has been achieved using specific catalyst systems. nih.gov

Table 2: Key Transformations of the Piperidine Ring

| Transformation | Reagents/Conditions | Product(s) | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-X) in the presence of a base. odu.edu | N-alkylated piperidine | SN2 reaction where the piperidine nitrogen is the nucleophile. |

| α-Oxidation | Hypervalent iodine reagents, electrochemical methods. nih.gov | α-functionalized piperidines (e.g., α-hydroxy, α-azido) via N-acyliminium ions. | Formation of a reactive N-acyliminium ion intermediate which is then trapped by a nucleophile. nih.gov |

| Ring Opening | Can occur under certain oxidative conditions. chemrxiv.org | Acyclic amino compounds | Can proceed via cleavage of the C-N bond adjacent to a substituent. chemrxiv.org |

| Remote C-H Oxidation | Fe(PDP) catalyst with an oxidizing agent. nih.gov | Hydroxylated piperidines at positions other than α. | Involves complexation of the nitrogen to a catalyst that directs oxidation to a specific C-H bond. nih.gov |

Substituent Effects on Reaction Rates and Pathways

The reactivity of "this compound" is significantly influenced by the electronic properties of the substituents on both the phenyl ring and the piperidine nitrogen. The methoxy group (-OCH₃) on the phenyl ring and any substituent on the piperidine nitrogen can alter the electron density at various positions within the molecule, thereby affecting the rates and pathways of its reactions.

The 4-methoxy group is generally considered an electron-donating group (EDG) through resonance, while it exhibits a modest inductive electron-withdrawing effect. organic-chemistry.org In the context of electrophilic aromatic substitution on the benzene (B151609) ring, an EDG like the methoxy group typically activates the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. organic-chemistry.orgjcsp.org.pk This activation arises from the ability of the oxygen's lone pairs to delocalize into the aromatic system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. jcsp.org.pk The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. jcsp.org.pk

Conversely, the sulfonyl group (-SO₂-) is a strong electron-withdrawing group (EWG). This deactivating nature reduces the electron density of the benzene ring, making electrophilic aromatic substitution more difficult. The piperidine ring, attached to the sulfonyl group, can also influence reactivity. The nitrogen atom of the piperidine ring can be protonated or bear various substituents, which in turn modulates its electronic effect on the sulfonyl group and, consequently, on the attached phenyl ring.

In reactions involving the piperidine moiety, such as N-alkylation or N-acylation, the nucleophilicity of the nitrogen atom is paramount. The electron-withdrawing nature of the 4-methoxy-benzenesulfonyl group reduces the electron density on the piperidine nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted piperidine.

Studies on related aryl systems have shown that substituent effects can be complex. For instance, in some aryl-aryl interactions, the methoxy group has been observed to enhance π-stacking interactions, a phenomenon attributed to direct through-space interactions rather than just its π-electron-donating character. nih.govmit.edu In the context of nucleophilic aromatic aminations, electron-withdrawing substituents on the aryl halide generally lower the activation energy for the reaction. nih.gov While not directly studying the target compound, these findings provide a framework for understanding its potential reactivity.

Kinetics and Thermodynamics of Reaction Pathways

Determination of Rate Constants and Activation Parameters

The determination of rate constants (k) and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is crucial for quantitatively understanding the reactivity of "this compound." These parameters are typically determined by monitoring the concentration of reactants or products over time at various temperatures.

For a given reaction, the rate law, which describes the relationship between the reaction rate and the concentration of reactants, is first established. For instance, a reaction might follow first-order or second-order kinetics. The rate constant can then be calculated from the integrated rate law or by measuring the initial reaction rate.

By determining the rate constant at different temperatures, the activation energy can be calculated using the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

The activation enthalpy and entropy can be determined from the Eyring equation:

k = (κB T/h) e-ΔG‡/RT = (κB T/h) e(ΔS‡/R)e(-ΔH‡/RT)

where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, and h is the Planck constant. A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept of ln(κB/h) + ΔS‡/R.

Table 1: Hypothetical Rate Constants and Activation Parameters for a Reaction of this compound

This table presents hypothetical data to illustrate how such information would be presented. The values are not based on actual experimental results for the target compound.

| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.2 x 10⁻⁴ | 75.0 | 72.5 | -45.2 |

| 308 | 3.5 x 10⁻⁴ | |||

| 318 | 9.8 x 10⁻⁴ | |||

| 328 | 2.6 x 10⁻³ |

Equilibrium Studies of Reversible Reactions

For reversible reactions involving "this compound," equilibrium studies are essential to determine the position of the equilibrium and the thermodynamic favorability of the reaction. The equilibrium constant (Keq) quantifies the ratio of products to reactants at equilibrium.

A large Keq indicates that the formation of products is favored, while a small Keq suggests that the reactants are more stable. The Gibbs free energy change (ΔG) of the reaction is related to the equilibrium constant by the equation:

ΔG = -RT ln(Keq)

A negative ΔG indicates a spontaneous reaction in the forward direction. The Gibbs free energy change is also related to the enthalpy change (ΔH) and entropy change (ΔS) of the reaction:

ΔG = ΔH - TΔS

Equilibrium studies often involve allowing a reaction to reach equilibrium at a specific temperature and then measuring the concentrations of all species present. These measurements can be performed using various analytical techniques, such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

In the context of piperidine derivatives, equilibrium can be a significant factor, for instance, in stereoselective syntheses where kinetic and thermodynamic products may differ. nih.gov A study on the cyclization of certain aldehydes to form 3,4-disubstituted piperidines demonstrated a switch between kinetic and thermodynamic control based on the catalyst and reaction temperature. nih.gov At low temperatures, the kinetically favored cis-piperidine was predominantly formed, which could then isomerize to the more thermodynamically stable trans-piperidine upon warming. While this study does not involve the exact target compound, it highlights the importance of equilibrium considerations in the reactions of substituted piperidines.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a crucial role in the reactions of "this compound" by increasing reaction rates and controlling selectivity (chemo-, regio-, and stereoselectivity).

For reactions involving the aromatic ring, such as cross-coupling reactions, transition metal catalysts, particularly those based on palladium, are widely used. For example, Suzuki or Buchwald-Hartwig amination reactions could be employed to form C-C or C-N bonds at the phenyl ring. The choice of ligand on the palladium catalyst is often critical for achieving high yields and selectivity.

In reactions at the piperidine nitrogen, both acid and base catalysis can be relevant. For instance, in nucleophilic aromatic substitution reactions where piperidine acts as a nucleophile, the reaction can be catalyzed by the piperidine itself or by other bases. rsc.orgrsc.org This type of catalysis, known as base catalysis, often proceeds via a mechanism where the base assists in the departure of the leaving group. Evidence for a specific base-general acid mechanism has been presented in the reactions of piperidine with certain activated aromatic systems. researchgate.net

Lewis acids can also be employed as catalysts, for example, in Prins cyclization reactions to form substituted piperidines. nih.gov The Lewis acid activates a carbonyl group towards nucleophilic attack, facilitating the cyclization.

The use of catalysts can allow reactions to proceed under milder conditions and can steer the reaction towards a desired product, avoiding the formation of unwanted byproducts.

Iv. Advanced Spectroscopic and Structural Characterization of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While standard 1D NMR (¹H and ¹³C) provides basic information about the chemical environment of atoms, advanced 2D NMR techniques are required to piece together the complete molecular puzzle.

To date, specific COSY, HSQC, and HMBC spectra for 4-(4-Methoxy-benzenesulfonyl)-piperidine are not available in published literature. These techniques would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the piperidine (B6355638) and the 4-methoxy-benzenesulfonyl fragments.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the piperidine ring to the sulfonyl group and the sulfonyl group to the methoxyphenyl ring. jcsp.org.pk

Without this experimental data, a detailed table of NMR assignments cannot be compiled.

The spatial arrangement of atoms, or conformation, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing J-coupling constants.

NOESY experiments detect protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY could determine the relative orientation of the axial and equatorial protons on the piperidine ring and their spatial relationship to the bulky sulfonyl group.

Coupling Constants (J-values) extracted from high-resolution ¹H NMR spectra help determine the dihedral angles between adjacent protons, which is particularly useful for defining the chair conformation of the piperidine ring.

Specific NOESY data and a detailed analysis of coupling constants for this compound are not currently documented.

Solid-state NMR (ssNMR) provides structural information about materials in their solid, crystalline form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. As no solid-state NMR studies for this compound have been reported, characterization of its potential polymorphic forms via this method remains an area for future research.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing exact bond lengths, bond angles, and conformational details.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, precise experimental data on its bond lengths and angles are unavailable. Studies on analogous molecules, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, show that the geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. researchgate.netresearchgate.net

A hypothetical data table for bond parameters remains speculative without experimental results.

X-ray diffraction analysis of related compounds consistently shows that the piperidine ring adopts a stable chair conformation in the crystalline state. researchgate.netnih.govresearchgate.net This conformation minimizes torsional and steric strain. The orientation of the 4-methoxy-benzenesulfonyl group relative to the piperidine ring would be a key feature determined by SC-XRD, but this information is not available for the title compound.

Investigation of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is governed by a combination of directional intermolecular interactions. Analysis of structurally related N-arylarylsulfonamides and piperidine derivatives reveals that hydrogen bonding and weaker interactions like C-H···π contacts are crucial in dictating the crystal packing.

In similar sulfonamide structures, N–H···O hydrogen bonds are a dominant feature, often leading to the formation of infinite one-dimensional chains. nih.govmdpi.com Specifically, the amine proton (N-H) of the piperidine ring can act as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) serve as strong acceptors. This interaction typically results in the formation of C(4) chains, a common motif in sulfonamide crystals. nih.govmdpi.com

Beyond the primary hydrogen bonds, weaker C–H···O and C–H···π interactions play a significant role in consolidating the crystal packing into higher-dimensional architectures. nih.govnih.gov Aliphatic C-H groups on the piperidine ring and aromatic C-H groups on the methoxyphenyl ring can act as weak donors to the sulfonyl oxygens. nih.gov Furthermore, the electron-rich π-system of the 4-methoxyphenyl (B3050149) ring can act as an acceptor for hydrogen atoms from neighboring molecules, forming C–H···π interactions that link the primary hydrogen-bonded chains into two- or three-dimensional networks. nih.gov

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Piperidine N-H | Sulfonyl O | Infinite C(4) chains | nih.govmdpi.com |

| Hydrogen Bond | Piperidine/Phenyl C-H | Sulfonyl O / Methoxy (B1213986) O | Linking chains into sheets or 3D networks | nih.gov |

| C-H···π Interaction | Piperidine/Phenyl C-H | π-system of 4-methoxyphenyl ring | Formation of layered structures | nih.govresearchgate.net |

| π-π Stacking | 4-methoxyphenyl ring | 4-methoxyphenyl ring (adjacent molecule) | Stabilization of the crystal lattice | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. The analysis of experimental spectra, often supported by computational methods like Density Functional Theory (DFT) for related molecules, allows for the precise assignment of vibrational modes. nih.govjcsp.org.pk

The key functional groups—sulfonyl (SO₂), piperidine, and 4-methoxyphenyl—exhibit characteristic absorption and scattering bands.

Sulfonyl Group (SO₂): The sulfonyl group is characterized by strong, distinct stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These bands are prominent in both IR and Raman spectra.

Piperidine Ring: The piperidine moiety displays several characteristic vibrations. The N-H stretching vibration appears as a band in the 3400-3200 cm⁻¹ region; its exact position can indicate the extent of hydrogen bonding. researchgate.net The aliphatic C-H stretching vibrations from the CH₂ groups of the ring are found just below 3000 cm⁻¹. researchgate.net

4-Methoxyphenyl Group: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1610-1450 cm⁻¹ range. The C-O stretching of the methoxy group is also identifiable. mdpi.com The out-of-plane C-H bending vibrations are indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring.

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| 3400-3200 | N-H stretching (ν N-H) | Piperidine | researchgate.net |

| 3100-3000 | Aromatic C-H stretching (ν C-H) | 4-Methoxyphenyl | jcsp.org.pk |

| 3000-2800 | Aliphatic C-H stretching (ν C-H) | Piperidine, Methoxy | researchgate.net |

| 1610-1580 | C=C aromatic ring stretching | 4-Methoxyphenyl | mdpi.com |

| 1350-1300 | Asymmetric SO₂ stretching (ν_as SO₂) | Sulfonyl | researchgate.net |

| 1270-1240 | Asymmetric C-O-C stretching | Methoxy | mdpi.com |

| 1170-1150 | Symmetric SO₂ stretching (ν_s SO₂) | Sulfonyl | researchgate.net |

| 1180-1170 | In-plane C-H bending | 4-Methoxyphenyl | jcsp.org.pk |

| 900-800 | S-N stretching | Sulfonamide | nih.gov |

| 850-810 | Out-of-plane C-H bending (para-disubstitution) | 4-Methoxyphenyl | jcsp.org.pk |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides a precise mass measurement of the molecular ion, allowing for the determination of its elemental formula with high confidence. The calculated exact mass of the neutral molecule, C₁₂H₁₇NO₃S, is 255.0929 Da. In HRMS analysis, the compound is typically observed as its protonated form, [M+H]⁺, with a calculated m/z of 256.1002.

Tandem mass spectrometry (HRMS/MS) further elucidates the structure by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, the most probable cleavage points are the relatively weak C-S and S-N bonds of the sulfonamide linkage.

Key fragmentation pathways would likely include:

Cleavage of the S-N bond: This can lead to two primary fragments: the 4-methoxybenzenesulfonyl cation (m/z 171.0111) or the piperidine cation (m/z 84.0808), depending on which fragment retains the charge.

Cleavage of the C-S bond: This results in the formation of the 4-methoxyphenyl cation (m/z 107.0491) and the [SO₂-piperidine] fragment.

Loss of the piperidine ring: Fragmentation can lead to the loss of the entire piperidine moiety from the protonated molecule, resulting in an ion at m/z 171.0111.

Fragmentation of the 4-methoxyphenyl group: Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 241.0846, followed by the loss of carbon monoxide (CO), is a common pathway for anisole (B1667542) derivatives.

| Predicted m/z | Formula | Description of Fragment |

|---|---|---|

| 256.1002 | [C₁₂H₁₈NO₃S]⁺ | Protonated Molecule [M+H]⁺ |

| 171.0111 | [C₇H₇O₃S]⁺ | 4-Methoxybenzenesulfonyl cation (loss of piperidine) |

| 155.0162 | [C₇H₇O₂S]⁺ | Fragment from loss of piperidine and one oxygen |

| 107.0491 | [C₇H₇O]⁺ | 4-Methoxyphenyl cation (from C-S cleavage) |

| 86.0964 | [C₅H₁₂N]⁺ | Protonated piperidine |

| 84.0808 | [C₅H₁₀N]⁺ | Piperidinyl cation (from S-N cleavage) |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

This compound itself is an achiral molecule and therefore does not exhibit a response in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, these methods would be indispensable for the stereochemical analysis of chiral derivatives of this compound.

Chirality could be introduced into the scaffold, for instance, by substitution on the piperidine ring at positions 2, 3, or 4 (if the substituent at C4 makes it a stereocenter). Synthetic strategies exist for creating chiral piperidine building blocks, such as those derived from natural products or through asymmetric synthesis. rsc.org

If a chiral derivative of this compound were synthesized, CD spectroscopy would be highly valuable. The electronic transitions associated with the methoxy-benzenesulfonyl chromophore would be perturbed by the chiral environment of the substituted piperidine ring. This would result in characteristic CD signals (Cotton effects) in the UV region, whose sign and magnitude could be correlated with the absolute configuration of the stereocenters. ORD, which measures the rotation of plane-polarized light as a function of wavelength, would provide complementary information. These techniques are crucial in pharmaceutical development where the stereoisomers of a chiral drug can have vastly different biological activities.

Dynamic Light Scattering (DLS) and other Techniques for Solution-State Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. usp.org It works by analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension or solution. usp.org While often used for nanoparticles and large biomolecules, DLS can also provide insights into the solution-state behavior of smaller molecules like this compound, particularly concerning its potential to form aggregates.

The intermolecular forces identified in the solid state, such as hydrogen bonding and π-π stacking, can persist to some extent in solution, especially in less polar solvents or at high concentrations. nih.govresearchgate.net These interactions could lead to the formation of supramolecular assemblies or aggregates. DLS can detect the presence of such aggregates by measuring their hydrodynamic diameter. sci-hub.st

A typical DLS experiment would involve preparing solutions of the compound at various concentrations and in different solvents. The detection of particles significantly larger than a single molecule would indicate aggregation. The technique can provide the average particle size (Z-average) and a polydispersity index (PDI), which describes the width of the size distribution. nih.gov This information is valuable for understanding the compound's solubility, stability in solution, and formulation characteristics, as aggregation can impact bioavailability and other properties.

V. Computational Chemistry and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic and structural properties of the molecule. These methods provide a detailed picture of the electron distribution and energy levels.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. youtube.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov